2-Fluoroethyl methanesulfonate
Overview
Description
2-Fluoroethyl methanesulfonate is an organosulfur compound with the molecular formula C3H7FO3S. It is a colorless liquid that is primarily used as an alkylating agent in organic synthesis. The compound is known for its ability to introduce fluoroethyl groups into various substrates, making it valuable in the field of medicinal chemistry and material science .
Mechanism of Action
Target of Action
It is known that this compound is used in various chemical reactions due to its properties as a fluorinated alkylating agent .
Mode of Action
As an alkylating agent, it is likely to interact with its targets by introducing alkyl radicals into biologically active molecules .
Result of Action
As an alkylating agent, it is expected to modify the structure of its target molecules, potentially altering their function .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoroethyl methanesulfonate can be synthesized through the reaction of 2-fluoroethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to prevent decomposition and to ensure high yield .
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous flow of reactants through a reactor, maintaining optimal temperature and pressure conditions. The use of automated systems ensures consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoroethyl methanesulfonate primarily undergoes nucleophilic substitution reactions. It can react with various nucleophiles, such as amines, thiols, and alcohols, to form corresponding fluoroethyl derivatives .
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, alcohols
Major Products: The major products formed from these reactions are fluoroethyl-substituted compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Fluoroethyl methanesulfonate is widely used in scientific research due to its versatility as an alkylating agent. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Industry: Applied in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
- Ethyl methanesulfonate
- Methyl methanesulfonate
- 2-Chloroethyl methanesulfonate
- 2-Bromoethyl methanesulfonate
Comparison: 2-Fluoroethyl methanesulfonate is unique among these compounds due to the presence of the fluorine atom, which imparts distinct chemical properties. The fluorine atom increases the compound’s reactivity and stability, making it more effective in certain synthetic applications.
Properties
IUPAC Name |
2-fluoroethyl methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7FO3S/c1-8(5,6)7-3-2-4/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFIXPTUMHDGCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7FO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196717 | |
Record name | Methanesulfonic acid, 2-fluoroethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
461-31-4 | |
Record name | Ethanol, 2-fluoro-, 1-methanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=461-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanesulfonic acid, 2-fluoroethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461314 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Fluoroethyl methanesulfonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52142 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methanesulfonic acid, 2-fluoroethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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